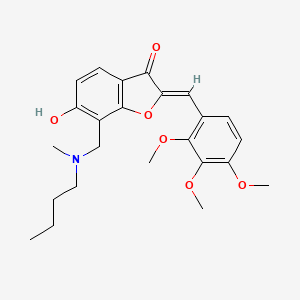

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H29NO6 and its molecular weight is 427.497. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Benzofurans are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this particular compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound features a benzofuran core with several functional groups that contribute to its biological activity. The presence of the butyl(methyl)amino group and multiple methoxy groups enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown remarkable activity against leukemia cells (K562 and HL60), with IC50 values as low as 0.1 μM, suggesting potent anticancer properties .

Table 1: Cytotoxic Activity of Related Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| BNC105 | K562 | 5 | Selective against cancer cells |

| MCC1019 | A549 | 16.4 | Inhibits AKT signaling pathway |

| Compound X | MCF-7 | 58 | Moderate inhibition |

Anti-inflammatory Effects

Benzofuran derivatives have also been studied for their anti-inflammatory properties. A derivative similar to the compound in focus demonstrated a significant reduction in pro-inflammatory cytokines such as TNF and IL-1, indicating its potential in managing chronic inflammatory conditions .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Reduction (%) | Target Cells |

|---|---|---|

| Compound Y | TNF: 93.8% | Murine macrophages |

| Compound Z | IL-1: 98% | Human macrophages |

The mechanism of action for these compounds often involves the modulation of signaling pathways related to apoptosis and cell proliferation. For example, studies have shown that certain benzofuran derivatives induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction, leading to caspase activation .

Study 1: Anticancer Efficacy

In a recent study, a series of benzofuran derivatives were synthesized and evaluated for their cytotoxic effects on K562 leukemia cells. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapy agents, highlighting its potential as an anticancer agent .

Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects of a related benzofuran derivative on human chondrosarcoma cells. The compound was found to increase ROS levels and activate caspases, indicating a strong pro-apoptotic effect. Flow cytometry analysis confirmed early apoptotic changes in treated cells .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including the compound . Research indicates that compounds structurally related to benzofuran can exhibit significant cytotoxic effects against various cancer cell lines. For instance, the introduction of specific substituents on the benzofuran scaffold has been shown to enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in cancer progression. It has been observed that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production, leading to cell death .

- Case Studies : A study on a related benzofuran derivative demonstrated potent activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity . Such findings suggest that (Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of alkaline phosphatase (AP), an enzyme linked to various physiological processes and disease states.

- Inhibitory Activity : Research indicates that benzofuran derivatives can serve as effective inhibitors of AP, with structure-activity relationship (SAR) studies revealing that modifications to the benzofuran core can enhance inhibitory potency . The compound's ability to inhibit AP may have implications in treating conditions where this enzyme plays a critical role.

- Experimental Evidence : In vitro assays have demonstrated that certain derivatives exhibit competitive inhibition against AP, providing insights into their potential therapeutic applications in metabolic disorders and bone diseases where alkaline phosphatase activity is dysregulated .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Step | Description |

|---|---|

| Step 1 | Synthesis of benzofuran-3(2H)-one scaffold |

| Step 2 | Introduction of substituents via alkylation or acylation |

| Step 3 | Formation of the final product through condensation reactions |

Analyse Des Réactions Chimiques

Substitution Reactions

The hydroxyl and methoxy groups participate in electrophilic and nucleophilic substitutions:

-

Hydroxyl Group Reactions :

-

Methoxy Group Demethylation :

Boron tribromide (BBr₃) selectively removes methoxy groups to yield free hydroxyls .

Example : Conversion of 4-methoxy to 4-hydroxy in similar benzofuranones .

Oxidation and Reduction

-

Oxidation of the Benzylidene Double Bond :

The exocyclic double bond undergoes epoxidation with m-CPBA or ozonolysis to cleave the bond.

Epoxidation : Forms a diastereomeric mixture, with Z-configuration preserved .

Ozonolysis : Produces diketone fragments, useful for structural elucidation. -

Reduction of the Ketone :

Catalytic hydrogenation (H₂/Pd-C) reduces the 3-ketone to a secondary alcohol, altering biological activity.

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis :

The benzylidene double bond is susceptible to acid-catalyzed isomerization (Z → E).

Conditions : HCl/MeOH, 50°C, 2 hours .

Outcome : ~30% E-isomer formation, reversible under basic conditions . -

Base Stability :

The tertiary amine group remains stable under basic conditions (pH ≤ 12), but prolonged exposure degrades the benzofuran ring.

Biological Activity-Linked Reactions

-

Enzyme Inhibition :

The compound acts as a noncompetitive inhibitor of HCV RNA-dependent RNA polymerase (RdRp) via hydrogen bonding with Arg503 and Gly493 .

Key Interactions :

| Derivative Modification | RdRp Inhibition IC₅₀ (μM) | Mechanism Impact |

|---|---|---|

| 6-OH → 6-OAc | 12.5 (vs. 3.6 for parent) | Loss of H-bond with Gly493 |

| 4′-OCH₃ → 4′-F | 11.2 | Reduced hydrophobic packing |

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the benzylidene double bond, forming a cyclobutane dimer.

Conditions : UV-A (365 nm), acetone solvent.

Application : Photostability studies suggest limited degradation under ambient light.

Propriétés

IUPAC Name |

(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO6/c1-6-7-12-25(2)14-17-18(26)10-9-16-21(27)20(31-23(16)17)13-15-8-11-19(28-3)24(30-5)22(15)29-4/h8-11,13,26H,6-7,12,14H2,1-5H3/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCCZQLYUPXLJG-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.